molecular formula C5H2Cl2O2S B1296130 2,5-Dichlorothiophene-3-carboxylic acid CAS No. 36157-41-2

2,5-Dichlorothiophene-3-carboxylic acid

Cat. No.: B1296130
CAS No.: 36157-41-2
M. Wt: 197.04 g/mol
InChI Key: FBUUZRITKBLZJX-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene-3-carboxylic acid is an organic compound with the molecular formula C5H2Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and a carboxylic acid group at the 3 position on the thiophene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorothiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method is the chlorination of thiophene-3-carboxylic acid using chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

2,5-Dichlorothiophene-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dichlorothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .

Comparison with Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 4-Fluoro-3-nitrobenzoic acid
  • 2-Thiophenecarboxylic acid
  • trans-Cinnamic acid
  • Xanthene-9-carboxylic acid

Comparison: 2,5-Dichlorothiophene-3-carboxylic acid is unique due to the presence of two chlorine atoms at specific positions on the thiophene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique substitution patterns and reactivity, making it valuable in the synthesis of specialized thiophene derivatives .

Properties

IUPAC Name

2,5-dichlorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUZRITKBLZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279958
Record name 2,5-Dichlorothiophene-3-carboxylic acid
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Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36157-41-2
Record name 2,5-Dichloro-3-thiophenecarboxylic acid
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Record name NSC 14775
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Record name 2,5-Dichlorothiophene-3-carboxylic acid
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Record name 2,5-Dichlorothiophene-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

3-Thiophenecarboxylic acid ethyl ester (1.56 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (5.36 g) was added. The mixture was stirred at room temperature for 4 hours, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred for 15 minutes and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2,5-dichloro-3-thiophenecarboxylic acid ethyl ester (2.3 g). 2,5-Dichloro-3-thiophenecarboxylic acid ethyl ester (2.25 g) was dissolved in a mixture of ethanol (10 ml) and tetrahydrofuran (10 ml), and 1N aqueous sodium hydroxide (20 ml) was added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2,5-dichloro-3-thiophenecarboxylic acid (1.89 g) as crystals.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the 1-(2,5-dichloro-thiophen-3-yl)-ethanone (10 g, 51.26 mmol) and 9.5% NaOCl (150 mL, 230 mmol, 4.5 eq., commercial bleach) was treated with 5N NaOH (1 mL, 5 mmol, 0.1 eq.). The mixture was stirred vigorously and heated to 55° C. The internal temperature was monitored closely and heat was removed to control the exotherm. After 6 h at 61° C., starting material was completely consumed. The mixture was cooled to 0° C. and carefully quenched with 20% aq. NaHSO3 solution (20 mL). At 0° C., 6M HCl (12 mL) was added to adjust the pH to 1.5. The mixture was extracted with EtOAc (300 mL and 3×50 mL). The combined organic layers were washed with brine (200 mL), dried (Na2SO4), and concentrated to a white solid (8.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights into supramolecular interactions can be derived from the crystal structures of 2,5-Dichlorothiophene-3-carboxylic acid salts and cocrystals?

A1: The provided abstract mentions the investigation of supramolecular interactions in the crystal structures of this compound salts and cocrystals with thiophene carboxylic acid derivatives []. This suggests that the research likely explored the specific types of intermolecular interactions present, such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. Analyzing these interactions can provide insights into the crystal packing arrangements, stability, and potential applications of these compounds.

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